(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

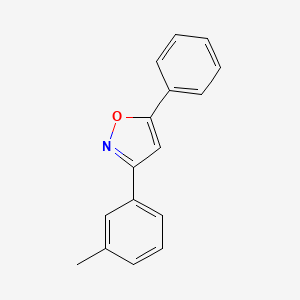

“®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “tert-butyl” and “2-(2-methoxy-2-oxoethyl)” groups are substituents on the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-(2-methoxy-2-oxoethyl) group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar 2-(2-methoxy-2-oxoethyl) group .Wissenschaftliche Forschungsanwendungen

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as pivotal in the stereoselective synthesis of amines and their derivatives, providing general access to diverse structures such as piperidines, pyrrolidines, and azetidines. These structures are fundamental to many natural products and pharmaceutical compounds, underscoring the value of (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in facilitating complex organic synthesis processes (Philip et al., 2020).

Biodegradation and Environmental Fate

The compound's structural features, particularly the tert-butyl group, play a significant role in environmental science, particularly in the biodegradation and fate of related substances like ethyl tert-butyl ether (ETBE) in soil and groundwater. Research has identified microorganisms capable of aerobically degrading ETBE, a related compound, highlighting the importance of understanding the structural impacts on environmental degradation pathways (Thornton et al., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, is widely utilized in medicinal chemistry. Its incorporation into bioactive molecules enhances pharmacophore exploration due to sp^3-hybridization, contributing to the stereochemistry and three-dimensional (3D) coverage of the molecule. This utility underscores the compound's relevance in designing new drugs with varied biological profiles (Li Petri et al., 2021).

Role in Plant Defense Mechanisms

Interestingly, derivatives of pyrrolidine, such as proline and pyrroline-5-carboxylate (P5C), have been implicated in plant defense against pathogens. The metabolism of these compounds in plants is tightly regulated, particularly during pathogen infection and abiotic stress, highlighting the biological importance of pyrrolidine derivatives beyond synthetic applications (Qamar et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)